
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate is a lipid compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is primarily used in the synthesis of lipid nanoparticles, which are crucial for drug delivery systems, particularly in the delivery of mRNA-based therapeutics and vaccines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate typically involves the esterification of heptadecanoic acid with 8-((2-hydroxyethyl)(tetradecyl)amino)octanoic acid. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex lipid molecules.
Biology: Plays a role in the formation of lipid bilayers and liposomes for cell membrane studies.
Medicine: Integral in the development of lipid nanoparticles for drug delivery, particularly for mRNA vaccines.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Wirkmechanismus
The mechanism of action of Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate involves its incorporation into lipid nanoparticles, which then interact with cell membranes. The compound facilitates the encapsulation and delivery of therapeutic agents, such as mRNA, into cells. Once inside the cell, the mRNA is released and translated into the target protein, thereby exerting its therapeutic effect .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Another lipid used in mRNA delivery systems.
Heptadecan-9-yl 8-((2-hydroxyethyl)amino)octanoate: A simpler analog used in lipid synthesis
Uniqueness
Heptadecan-9-yl 8-((2-hydroxyethyl)(tetradecyl)amino)octanoate is unique due to its specific structure, which provides optimal properties for the formation of stable lipid nanoparticles. This makes it particularly effective for use in advanced drug delivery systems .
Eigenschaften
Molekularformel |
C41H83NO3 |
|---|---|
Molekulargewicht |
638.1 g/mol |
IUPAC-Name |
heptadecan-9-yl 8-[2-hydroxyethyl(tetradecyl)amino]octanoate |
InChI |
InChI=1S/C41H83NO3/c1-4-7-10-13-16-17-18-19-20-21-26-31-36-42(38-39-43)37-32-27-22-25-30-35-41(44)45-40(33-28-23-14-11-8-5-2)34-29-24-15-12-9-6-3/h40,43H,4-39H2,1-3H3 |
InChI-Schlüssel |
ZMSOOHFVQWGODU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Iodophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358646.png)
![1-[4-(difluoromethoxy)phenyl]-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358657.png)
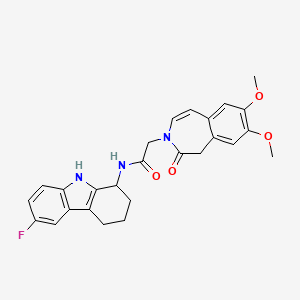

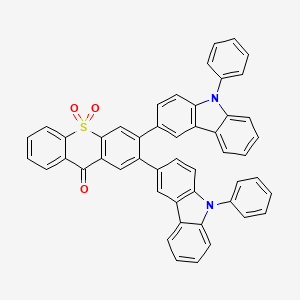
![6-[4-(Allyloxy)phenyl]-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358680.png)
![3-[6-(2-Furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358683.png)
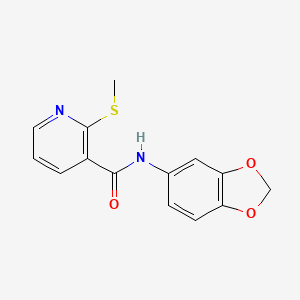

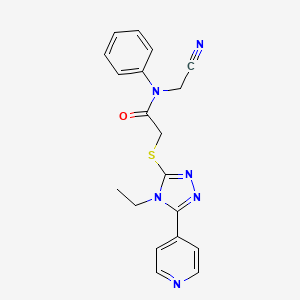
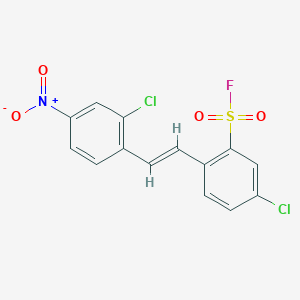

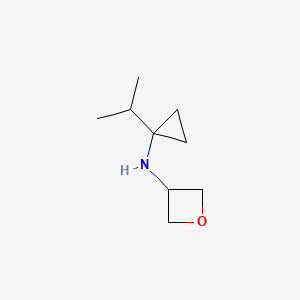
![6-(2,5-Dichlorophenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358716.png)
